molecular formula C16H18N2O B12673713 Isosetoclavine CAS No. 519-11-9

Isosetoclavine

Cat. No.: B12673713
CAS No.: 519-11-9
M. Wt: 254.33 g/mol
InChI Key: BGVUWLLRNRBDAY-GDBMZVCRSA-N
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Description

Isosetoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. Ergot alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is a diastereoisomer of setoclavine and is produced through the biotransformation of agroclavine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosetoclavine can be synthesized through the biotransformation of agroclavine using plant cell cultures with high peroxidase activity. This method involves the use of plant cell suspension cultures that provide a manageable submerged cultivation environment with considerable biochemical potential . The transformation process typically yields this compound with an isolated yield of around 11% .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the biotransformation method using plant cell cultures offers a scalable and environmentally friendly approach. This method leverages the natural enzymatic activities of plant cells to achieve the desired transformation under mild conditions, ensuring stereospecificity and reducing the need for harsh chemical reagents .

Chemical Reactions Analysis

Types of Reactions: Isosetoclavine undergoes various chemical reactions, including oxidation and reduction. The compound can be formed through the oxidative transformation of agroclavine .

Common Reagents and Conditions: The biotransformation process involves the use of plant cell cultures with high peroxidase activity. These cultures facilitate the oxidation of agroclavine to produce this compound . The reaction conditions are typically mild, leveraging the natural enzymatic activities of the plant cells.

Major Products Formed: The major product formed from the biotransformation of agroclavine is this compound. Other related compounds, such as setoclavine and 10-hydroxyelymoclavine, can also be produced through similar biotransformation processes .

Comparison with Similar Compounds

Isosetoclavine is similar to other ergot alkaloids, such as setoclavine, agroclavine, and elymoclavine. These compounds share a common ergoline ring structure and are produced through similar biotransformation processes . this compound is unique in its specific stereochemistry and the conditions required for its production. The table below highlights some of the similar compounds and their key characteristics:

Compound Key Characteristics
Setoclavine Diastereoisomer of this compound, produced from agroclavine
Agroclavine Precursor to this compound, undergoes biotransformation
Elymoclavine Another ergot alkaloid, can be transformed to 10-hydroxyelymoclavine

This compound’s unique stereochemistry and the specific conditions required for its production distinguish it from these related compounds.

Properties

CAS No.

519-11-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(6aR,9R)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol

InChI

InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16-/m1/s1

InChI Key

BGVUWLLRNRBDAY-GDBMZVCRSA-N

Isomeric SMILES

C[C@@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Canonical SMILES

CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Origin of Product

United States

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